



# Application Notes and Protocols: Devimistat (CPI-613) in Combination with FOLFIRINOX

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Devimistat |           |
| Cat. No.:            | B1670322   | Get Quote |

#### Introduction

**Devimistat** (also known as CPI-613) is an investigational first-in-class drug that targets the altered energy metabolism of cancer cells.[1][2] It is a novel lipoate analog designed to inhibit two key enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[3][4][5] By disrupting the mitochondrial metabolism essential for tumor cell survival and proliferation, **Devimistat** is hypothesized to sensitize cancer cells to traditional cytotoxic agents.[3][6] FOLFIRINOX, a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, irinotecan, and oxaliplatin, is a standard first-line treatment for patients with metastatic pancreatic adenocarcinoma who have a good performance status.[7][8]

The combination of **Devimistat** with a modified FOLFIRINOX (mFFX) regimen was developed to leverage this potential synergy. Initial phase 1 studies showed promising efficacy, with a notable objective response rate and even complete responses in patients with metastatic pancreatic cancer.[4][9] However, the subsequent phase 3 AVENGER 500 trial did not meet its primary endpoint, showing no significant improvement in overall survival compared to FOLFIRINOX alone.[7][10][11] Despite this, research continues, and the data from these trials provide valuable insights for the scientific community.

These notes provide a detailed overview of the protocol used in clinical trials investigating **Devimistat** in combination with FOLFIRINOX, including dosing, administration schedules, and clinical data.



#### **Mechanism of Action**

**Devimistat**'s unique mechanism involves the dual inhibition of PDH and KGDH, which are critical entry points for glucose and glutamine-derived carbons into the TCA cycle.[12] This disruption of mitochondrial energy production is selectively toxic to cancer cells, which are highly dependent on mitochondrial function.[4] The FOLFIRINOX regimen combines multiple cytotoxic agents: oxaliplatin (a platinum-based drug that causes DNA damage), irinotecan (a topoisomerase I inhibitor), and 5-fluorouracil (a pyrimidine analog that inhibits thymidylate synthase), with leucovorin to enhance the effects of 5-FU. By compromising the cancer cell's ability to produce energy, **Devimistat** is thought to lower the threshold for apoptosis induced by the DNA-damaging agents in FOLFIRINOX.





Click to download full resolution via product page

Caption: Mechanism of Devimistat and FOLFIRINOX Synergy.



## **Experimental Protocols**

The following protocols are based on the phase 3 AVENGER 500 clinical trial (NCT03504423) and the phase 1 dose-escalation study (NCT01835041).[3][10][11]

### **Patient Eligibility Criteria (Summary)**

- Inclusion:
  - Histologically or cytologically confirmed metastatic (Stage IV) adenocarcinoma of the pancreas.[13][14]
  - No prior systemic treatment for metastatic disease.[13][14] (Adjuvant/neoadjuvant therapy was allowed if completed ≥ 6 months prior to recurrence).[13][14]
  - Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[13]
  - Age 18 years or older.[13]
  - Measurable disease as per RECIST v1.1 criteria.[13]
- Exclusion:
  - Known central nervous system (CNS) metastasis.[13]
  - Known hypersensitivity to **Devimistat**, platinum-based drugs, or any components of the FOLFIRINOX regimen.[13]
  - Active, uncontrolled bleeding.[13]

#### **Dosing and Administration Protocol**

Treatment was administered in 14-day cycles.[3] The AVENGER 500 trial compared a control arm of standard FOLFIRINOX with an experimental arm of **Devimistat** combined with modified FOLFIRINOX (mFFX).[11]



| Table 1: Dosing<br>and<br>Administration<br>Schedule per<br>14-Day Cycle |                       |                           |                                               |                            |
|--------------------------------------------------------------------------|-----------------------|---------------------------|-----------------------------------------------|----------------------------|
| Arm                                                                      | Drug                  | Dose                      | Route                                         | Administration<br>Schedule |
| Experimental<br>Arm                                                      | Devimistat (CPI-613)  | 500 mg/m²                 | IV Infusion                                   | Days 1 and 3[3]            |
| Oxaliplatin                                                              | 65 mg/m²              | IV Infusion               | Day 1[3]                                      |                            |
| Irinotecan                                                               | 120 mg/m <sup>2</sup> | IV Infusion               | Day 1[3]                                      | _                          |
| Leucovorin                                                               | 400 mg/m <sup>2</sup> | IV Infusion               | Day 1[3]                                      | _                          |
| 5-Fluorouracil<br>(Bolus)                                                | 400 mg/m²             | IV Bolus                  | Day 1[3]                                      |                            |
| 5-Fluorouracil<br>(Infusion)                                             | 2400 mg/m²            | Continuous IV<br>Infusion | Over 46 hours,<br>starting on Day<br>1[3]     | _                          |
| Control Arm                                                              | Oxaliplatin           | 85 mg/m²                  | IV Infusion                                   | Day 1[3][15]               |
| Irinotecan                                                               | 180 mg/m²             | IV Infusion               | Day 1[3][15]                                  |                            |
| Leucovorin                                                               | 400 mg/m <sup>2</sup> | IV Infusion               | Day 1[3][15]                                  | _                          |
| 5-Fluorouracil<br>(Bolus)                                                | 400 mg/m²             | IV Bolus                  | Day 1[3][15]                                  | _                          |
| 5-Fluorouracil<br>(Infusion)                                             | 2400 mg/m²            | Continuous IV<br>Infusion | Over 46 hours,<br>starting on Day<br>1[3][15] | _                          |

Note: The doses for Oxaliplatin and Irinotecan were reduced in the experimental arm to manage toxicity when combined with **Devimistat**.[3]

## **Experimental Workflow**



The treatment cycle for the experimental arm involved drug administration on Days 1, 2, and 3, followed by a rest period. Patients were treated for a minimum of 12 cycles or until disease progression or unacceptable toxicity.[3]



Click to download full resolution via product page

Caption: Experimental workflow for a 14-day cycle.

#### **Endpoint Assessment**

- Primary Endpoints: The co-primary objectives in the AVENGER 500 trial were Overall Survival (OS) and Progression-Free Survival (PFS).[3][16] OS was defined as the time from initial treatment to death from any cause, while PFS was the time from treatment initiation to radiological progression or death.[16]
- Secondary Endpoints: Included Objective Response Rate (ORR), Duration of Response (DoR), and safety/tolerability, which was assessed by monitoring adverse events according to NCI CTCAE criteria.[16]

#### **Data Presentation**

The clinical development of **Devimistat** plus FOLFIRINOX has yielded mixed results, with promising early-phase data that were not confirmed in a large-scale phase 3 trial.



| Table 2: Summary of<br>Clinical Efficacy<br>Data |                    |                          |                             |
|--------------------------------------------------|--------------------|--------------------------|-----------------------------|
| Metric                                           | Trial              | Devimistat + mFFX<br>Arm | FOLFIRINOX<br>(Control) Arm |
| Overall Survival<br>(Median)                     | Phase 1 (N=18)     | 19.9 months[3][9]        | N/A (Single Arm)            |
| Phase 3 (AVENGER 500)                            | 11.1 months[7][10] | 11.7 months[7][10]       |                             |
| Progression-Free<br>Survival (Median)            | Phase 1 (N=18)     | 9.9 months[3][9]         | N/A (Single Arm)            |
| Phase 3 (AVENGER 500)                            | 7.8 months[7]      | 8.0 months[7]            |                             |
| Objective Response<br>Rate (ORR)                 | Phase 1 (N=18)     | 61% (17% CR)[3][4]       | N/A (Single Arm)            |



| Table 3: Key Grade ≥3  Treatment-Emergent  Adverse Events (AVENGER  500 Trial) |                           |                    |
|--------------------------------------------------------------------------------|---------------------------|--------------------|
| Adverse Event                                                                  | Devimistat + mFFX Arm (%) | FOLFIRINOX Arm (%) |
| Neutropenia                                                                    | 29.0%                     | 34.5%              |
| Anemia                                                                         | 13.9%                     | 13.6%              |
| Thrombocytopenia                                                               | 11.6%                     | 13.6%              |
| Hypokalemia                                                                    | 13.1%                     | 14.9%              |
| Diarrhea                                                                       | 11.2%                     | 19.6%              |
| Fatigue                                                                        | 10.8%                     | 11.5%              |
| (Data from Philip PA, et al. J<br>Clin Oncol 2024)[7][11]                      |                           |                    |

The safety profile of the combination therapy was manageable and did not present new toxicity signals compared to standard FOLFIRINOX.[11] The reduction in diarrhea in the experimental arm was notable.[11]

## **Logical Framework of Clinical Investigation**

The investigation of **Devimistat** with FOLFIRINOX followed a standard drug development pathway, moving from a strong biological rationale to promising early-phase trials, but ultimately failing to show superior efficacy in a definitive phase 3 study.





Click to download full resolution via product page

Caption: Logical flow of the Devimistat + FOLFIRINOX clinical program.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Devimistat Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cornerstonepharma.com [cornerstonepharma.com]
- 7. Devimistat combined with mFFX does not improve long- and short-term outcomes compared to standard-dose FXX in metastatic pancreatic cancer BJMO [bjmo.be]
- 8. dam.esmo.org [dam.esmo.org]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Trial of Devimistat in Combination With Modified FOLFIRINOX in Patients With Metastatic Adenocarcinoma of the Pancreas | Clinical Research Trial Listing [centerwatch.com]
- 15. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 16. Trial of Devimistat in Combination With Modified FOLFIRINOX in Patients With Metastatic Adenocarcinoma of the Pancreas [clin.larvol.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Devimistat (CPI-613) in Combination with FOLFIRINOX]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670322#protocol-for-devimistat-combination-therapy-with-folfirinox]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com